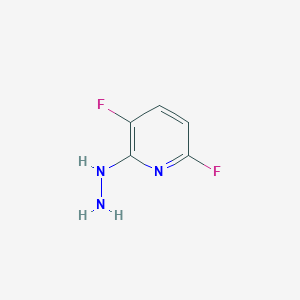

3,6-Difluoro-2-hydrazinylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

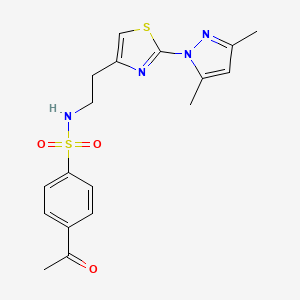

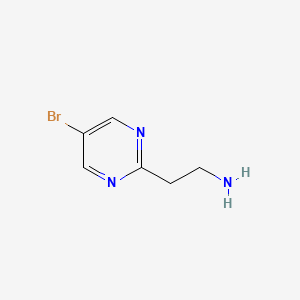

3,6-Difluoro-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H5F2N3. It has a molecular weight of 145.11 . The compound is in the form of a powder .

Synthesis Analysis

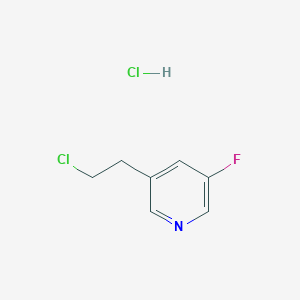

The synthesis of 3,6-Difluoro-2-hydrazinylpyridine involves the reaction of 2-hydrazinylpyridine or 4-hydrazinylpyridine with appropriate aromatic or heteroaromatic aldehydes . In one experiment, bromine was added dropwise to a stirred solution of (3,6-difluoro-pyridin-2-yl)-hydrazine in chloroform at room temperature. The mixture was stirred at 60 °C for 1 hour, cooled at 0 °C, and a saturated solution of NaHCO3 was added dropwise. After separation, drying, and filtration, the solvents were evaporated in vacuo to yield 2-bromo-3,6-difluoro-pyridine .Chemical Reactions Analysis

The chemical reactions involving 3,6-Difluoro-2-hydrazinylpyridine primarily involve its reaction with bromine in chloroform at varying temperatures . The product of these reactions is 2-bromo-3,6-difluoro-pyridine .Physical And Chemical Properties Analysis

3,6-Difluoro-2-hydrazinylpyridine is a powder with a purity of 95%. It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Coordination Chemistry and Luminescent Materials

The synthesis and coordination chemistry of pyridine derivatives, akin to 3,6-Difluoro-2-hydrazinylpyridine, offer a wide range of applications. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been explored for their potential in creating luminescent lanthanide compounds useful in biological sensing and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (Halcrow, 2005). Such materials are valuable for their unique physical properties and potential applications in sensors and switches.

Catalytic Applications

The structural framework of 3,6-Difluoro-2-hydrazinylpyridine-like compounds contributes significantly to catalysis. Terpyridines and their transition metal complexes, which share structural similarities with 3,6-Difluoro-2-hydrazinylpyridine, are utilized in a broad range of reactions. These applications include artificial photosynthesis, biochemical transformations, and polymerization reactions, demonstrating the versatility of such complexes in catalyzing diverse chemical processes (Winter, Newkome, & Schubert, 2011).

Photophysical and Electrochemical Applications

Further, the photophysical properties of iridium(III) complexes featuring components like difluorophenylpyridine highlight their potential in OLED applications. By modulating the electronic structure of these complexes, researchers can tune the phosphorescence wavelength and enhance emission quantum yields, making them suitable for use in light-emitting devices (De Angelis et al., 2007). This adaptability underscores the importance of pyridine derivatives in developing advanced materials for electronics and lighting.

Antiproliferative and Biological Properties

Pyridine derivatives also exhibit significant biological properties. Copper(II) complexes with pyridine ligands have shown antiproliferative activity against various cancer cell lines, suggesting their potential in cancer therapy (Choroba et al., 2019). Such findings are crucial for the development of new chemotherapeutic agents.

Mechanism of Action

Target of Action

Hydrazinyl compounds, including pyridinyl derivatives, are known to exhibit a wide range of pharmacological activities .

Mode of Action

It’s known that hydrazinyl compounds can interact with various biological targets, leading to changes in cellular processes .

Result of Action

Hydrazinyl compounds are known to exhibit a wide range of pharmacological activities .

properties

IUPAC Name |

(3,6-difluoropyridin-2-yl)hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGOMFCIIGRACZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)NN)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Difluoro-2-hydrazinylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B2826362.png)

![2-[2-(Benzotriazol-1-yl)propan-2-yl]-4,5-dimethyl-1,3-thiazole](/img/structure/B2826365.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2826377.png)

![3-(4-chlorophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2826381.png)

![2-Methyl-2-[[2-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2826383.png)